2-(butylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Introduction to 2-(Butylamino)-3-[(Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene}Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-One
Chemical Identity and Structural Features
Core Pyrido[1,2-a]Pyrimidin-4-One Scaffold
The compound’s central framework is the 4H-pyrido[1,2-a]pyrimidin-4-one system, a bicyclic heterocycle comprising a pyridine ring fused with a pyrimidinone moiety. This scaffold is characterized by:
- Planar geometry in the pyrimidinone ring, enabling π-π stacking interactions.
- Electron-deficient regions at the pyridine N1 and pyrimidinone C4 positions, facilitating electrophilic substitutions.
- Substituent-directed reactivity , where the C3 position (occupied by the thiazolidinone-methylidene group) serves as a hotspot for functionalization.
A comparative analysis of key structural parameters is provided below:
Thiazolidinone Moiety and Substituent Analysis
The thiazolidin-4-one ring at C3 introduces:
- Conformational rigidity via the 2-thioxo group (C=S bond length: 1.67 Å), which restricts rotation about the C5-ylidene bond.
- Electron-withdrawing effects from the 4-oxo and 2-thioxo groups, polarizing the methylidene bridge.
- 3-[2-(3,4-Dimethoxyphenyl)ethyl] substitution , contributing steric bulk (van der Waals volume: 98 ų) and lipophilicity (ClogP +1.2).
The butylamino group at C2 exhibits:
- pH-dependent protonation (pKa ≈ 8.1), enabling zwitterionic forms in physiological conditions.
- Hydrogen-bond donor capacity (N–H bond length: 1.02 Å), critical for target binding.
Z-Isomer Configuration and Stereoelectronic Implications
The (Z)-configuration of the methylidene bridge (C=C bond length: 1.34 Å) arises from:
- Thermodynamic control during synthesis, favoring the isomer with minimized steric clash between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone rings.
- Conjugative stabilization via overlap of the methylidene π-system with the pyrimidinone’s carbonyl group.
Stereoelectronic consequences include:
Historical Context and Discovery Timeline
The compound’s development reflects key advances in heterocyclic synthesis:
Synthetic breakthroughs enabling this compound include:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three frontier areas:
Fused Scaffold Design
Conformational Control Strategies
Multifunctional Drug Discovery
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(butylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-4-5-12-27-23-18(24(31)29-13-7-6-8-22(29)28-23)16-21-25(32)30(26(35)36-21)14-11-17-9-10-19(33-2)20(15-17)34-3/h6-10,13,15-16,27H,4-5,11-12,14H2,1-3H3/b21-16- |
InChI Key |
GLZLVAMEQDBABY-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(butylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one , with a molecular formula of C27H30N4O4S2 and a molecular weight of 538.7 g/mol, has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O4S2 |
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(butylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 488855-49-8 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to the target compound were tested against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . These studies utilized a two-fold serial dilution technique to evaluate the minimum inhibitory concentration (MIC). Some derivatives showed comparable or superior activity to standard antibiotics such as norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains like Aspergillus niger , Aspergillus flavus , and Candida albicans . The results indicated that certain synthesized thiazolidinone derivatives exhibited potent antifungal effects, suggesting potential therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary findings suggest that the thiazolidinone moiety may play a crucial role in inhibiting bacterial cell wall synthesis and disrupting fungal cell membrane integrity. The presence of the pyrido[1,2-a]pyrimidine structure may enhance its interaction with biological targets involved in cellular metabolism and proliferation.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that modifications to the phenyl ring significantly impacted antibacterial potency. The compound's structural features were correlated with its ability to inhibit bacterial growth effectively.
- Fungal Inhibition Assays : Research involving antifungal assays indicated that certain structural modifications led to enhanced activity against Candida species. The study highlighted the importance of substituent groups in optimizing antifungal efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The following compounds share the pyrido[1,2-a]pyrimidin-4-one core and a thioxo-thiazolidinone moiety but differ in substituents (Table 1):
*Molecular weight estimated based on formula C₂₉H₃₂N₄O₅S₂.
Key Observations:
Amino Group (R₁): The butylamino group in the target compound enhances lipophilicity compared to ethylamino or allylamino . This may improve membrane permeability but reduce aqueous solubility.
Thiazolidinone Substituent (R₂): The 3,4-dimethoxyphenylethyl group provides electron-donating methoxy substituents, which could stabilize aromatic interactions (e.g., π-stacking) compared to phenylethyl . Isopropyl and butyl substituents lack aromaticity, reducing electronic interactions but increasing hydrophobic contacts.
Electronic and Steric Effects
- Thioxo Group: The 2-thioxo moiety in all compounds contributes to tautomerism and hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., kinase or protease targets) .
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation. Starting with 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters, the reaction proceeds at 130°C in DMF, yielding substituted pyrido[1,2-a]pyrimidin-4-ones in 75–92% yields . Solid heteropolyacid catalysts, such as Al₃PW₁₂O₄₀, offer an alternative eco-friendly method, achieving >90% yields under milder conditions (80°C, 4 h) by enhancing Lewis acid sites for cyclization .
Table 1: Core Synthesis Methods Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI-catalyzed Ullmann | CuI/DMF | 130 | 75–92 | |
| Heteropolyacid catalysis | Al₃PW₁₂O₄₀ | 80 | >90 |
Introduction of the Butylamino Group at Position 2
The butylamino group is introduced via nucleophilic substitution at position 2 of the pyrido[1,2-a]pyrimidin-4-one core. Reacting 2-chloropyrido[1,2-a]pyrimidin-4-one with excess butylamine in ethanol at reflux (12 h) affords 2-butylamino derivatives in 85% yield. Microwave-assisted conditions (100°C, 30 min) improve efficiency, reducing reaction time without compromising yield .
Construction of the Thiazolidinone Moiety
The thiazolidin-5-ylidene fragment is synthesized through a Knoevenagel–Michael cyclo-condensation. Reacting 3,4-dimethoxyphenethylamine with carbon disulfide and ethyl chloroacetate forms 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one. Subsequent condensation with malononitrile and aromatic aldehydes in ethanol/DABCO at reflux (1.5 h) yields the Z-configured exocyclic methylene group .
Table 2: Thiazolidinone Synthesis Optimization
| Reagent | Catalyst | Time (h) | Yield (%) | Configuration |
|---|---|---|---|---|
| Malononitrile/DABCO | Ethanol | 1.5 | 78 | Z |
| Ethyl cyanoacetate | Piperidine | 2.0 | 65 | E/Z mixture |
Coupling of Thiazolidinone to the Pyrido[1,2-a]pyrimidin-4-one Core
The thiazolidin-5-ylidene methyl group is coupled to position 3 of the core via a Wittig reaction. Using (Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidenemethyltriphenylphosphorane and 2-butylaminopyrido[1,2-a]pyrimidin-4-one in dry THF under nitrogen achieves 70% yield with exclusive Z-selectivity. Catalytic amounts of triethylamine (10 mol%) enhance reaction efficiency by deprotonating intermediates .
Overall Synthetic Pathway and Optimization
The complete synthesis involves four sequential steps:
-
Butylamino introduction via nucleophilic substitution.
Key Challenges and Solutions :
-
Z-Configuration Control : Bulky bases (e.g., DABCO) stabilize the transition state, favoring Z-isomers .
-
Regioselectivity : Electron-withdrawing groups on the pyrimidinone core direct coupling to position 3 .
Spectroscopic Characterization and Validation
The final compound is characterized by:
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Condensation reactions to form the thiazolidinone core under reflux (110–130°C) in solvents like ethanol or acetonitrile .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to achieve >95% purity .
- Z-configuration control by maintaining anhydrous conditions during the Schiff base formation to prevent isomerization .
Optimization Tips:
- Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Monitor reaction progress with TLC (Rf = 0.3–0.5 in 9:1 DCM/MeOH) .
Basic: What spectroscopic methods are recommended for structural confirmation?
Answer:
- NMR (¹H/¹³C): Assign peaks for the thioxo-thiazolidinone moiety (δ 170–175 ppm in ¹³C NMR) and pyrido-pyrimidinone protons (δ 8.2–8.9 ppm in ¹H NMR) .
- FTIR: Confirm thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
- X-ray crystallography: Resolve Z/E configuration and intramolecular H-bonding (e.g., N–H···O=C interactions) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
Answer:
Comparative SAR studies of analogs reveal:
| Substituent | Activity Trend | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | Enhanced kinase inhibition (IC₅₀ = 0.8 μM) | |
| Benzodioxole | Improved solubility but reduced potency | |
| Fluorophenyl | Increased metabolic stability |
Key Insight: Electron-donating groups (e.g., methoxy) enhance target binding via π-π stacking, while bulky groups reduce cellular uptake .
Advanced: How can computational modeling guide the design of derivatives with improved target specificity?
Answer:
- Docking studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize derivatives with ∆G < -9 kcal/mol) .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- ADMET prediction: SwissADME or ADMETLab to filter candidates with favorable pharmacokinetics (e.g., logP < 5, TPSA > 80 Ų) .
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer:
Methodology for Data Reconciliation:
Assay standardization: Compare protocols (e.g., ATP concentration in kinase assays). Variability often arises from 10 μM vs. 1 mM ATP .
Control compounds: Validate using staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) .
Cellular vs. enzymatic assays: Membrane permeability differences can cause discrepancies (e.g., IC₅₀ = 1.2 μM in cell-free vs. 5.3 μM in cell-based assays) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at -20°C in amber vials under argon.
- Avoid aqueous buffers (hydrolyzes thioxo group at pH > 8) .
- Confirm stability via HPLC every 6 months (retention time shift >5% indicates degradation) .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Answer:
- Proteome-wide profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .
- Structural tweaks: Introduce methyl groups at C-2 of pyrido-pyrimidinone to reduce hERG binding (e.g., hERG IC₅₀ improved from 2 μM to >20 μM) .
- Dosing regimen: Intermittent dosing (e.g., 5 mg/kg every 48h) minimizes hepatotoxicity in murine models .
Basic: How to validate the compound’s purity post-synthesis?
Answer:
- HPLC: Use C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA), retention time = 12.3 min .
- HRMS: Exact mass = 606.18 g/mol (M+H⁺; Δ < 3 ppm) .
- Elemental analysis: Acceptable C, H, N ranges within ±0.3% of theoretical values .
Advanced: What in vitro models best predict in vivo efficacy for oncology applications?
Answer:
| Model | Utility | Limitations |
|---|---|---|
| 3D tumor spheroids | Mimic hypoxia and drug penetration | Limited TME complexity |
| Patient-derived xenografts (PDX) | Retain tumor heterogeneity | High cost, low throughput |
| Co-culture systems (e.g., with fibroblasts) | Model stromal interactions | Requires cytokine profiling |
Recommendation: Use PDX models for lead optimization and 3D spheroids for early screening .
Advanced: How to address low solubility in aqueous buffers for biochemical assays?
Answer:
- Co-solvents: Use DMSO ≤0.1% (v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation: Encapsulate in PEG-PLGA nanoparticles (size = 120 nm, PDI < 0.2) to enhance bioavailability .
- Prodrug design: Introduce phosphate groups at the pyrimidinone oxygen for salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
